molecular formula C8H7BrINO3S B1394970 N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide CAS No. 1694637-27-8

N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide

Cat. No.: B1394970
CAS No.: 1694637-27-8
M. Wt: 404.02 g/mol
InChI Key: KKCULRGZNRYNJU-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide: is an organic compound that features both bromine and iodine substituents on a benzoyl group, along with a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-4-iodobenzoic acid.

    Activation: The carboxylic acid group is activated, often using reagents like thionyl chloride or oxalyl chloride, to form the corresponding acyl chloride.

    Amidation: The acyl chloride is then reacted with methanesulfonamide in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and iodine atoms on the benzoyl group can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines, thiols, or alkoxides.

    Oxidation and Reduction: The methanesulfonamide moiety can participate in oxidation and reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules. Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different substituents on the benzoyl group, while coupling reactions can produce biaryl or alkyne-linked products.

Scientific Research Applications

Chemistry: N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzoyl derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of dyes, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide depends on its specific application. In general, the compound can interact with various molecular targets through its halogenated benzoyl group and methanesulfonamide moiety. These interactions may involve hydrogen bonding, halogen bonding, and other non-covalent interactions, affecting the activity of enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

    3-Bromo-4-iodobenzoic acid: This compound shares the same halogenated benzoyl group but lacks the methanesulfonamide moiety.

    N-(4-Bromo-3-iodobenzoyl)-methanesulfonamide: This is an isomer with the bromine and iodine substituents swapped.

    N-(3-Chloro-4-iodobenzoyl)-methanesulfonamide: This compound has a chlorine atom instead of bromine.

Uniqueness: N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide is unique due to the specific positioning of the bromine and iodine atoms on the benzoyl group, combined with the presence of the methanesulfonamide moiety

Properties

IUPAC Name

3-bromo-4-iodo-N-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrINO3S/c1-15(13,14)11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCULRGZNRYNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)C1=CC(=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrINO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
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N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
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N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide
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N-(3-Bromo-4-iodobenzoyl)-methanesulfonamide

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